molecular formula C11H11N B13718115 4-Cyclopropyl-2-methylbenzonitrile

4-Cyclopropyl-2-methylbenzonitrile

Cat. No.: B13718115
M. Wt: 157.21 g/mol
InChI Key: QKQBDVAFHRVNLI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylbenzonitrile (C₁₁H₁₁N, molecular weight: 157.21 g/mol) is a substituted benzonitrile derivative characterized by a cyclopropyl group at the para position and a methyl group at the ortho position of the benzene ring. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4-cyclopropyl-2-methylbenzonitrile

InChI

InChI=1S/C11H11N/c1-8-6-10(9-2-3-9)4-5-11(8)7-12/h4-6,9H,2-3H2,1H3

InChI Key

QKQBDVAFHRVNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve the ammoxidation of toluene derivatives. This process involves the reaction of a toluene derivative with ammonia and oxygen at elevated temperatures (400-450°C) to form the corresponding nitrile . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a metal catalyst are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Cyclopropyl-2-methylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall stability and reactivity, affecting its behavior in biological systems .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The cyclopropyl group in this compound provides moderate lipophilicity (predicted LogP ~2.5), balancing solubility and membrane permeability. In contrast, the trans-4-propylcyclohexyl group in the analog from increases LogP to ~4.0, favoring lipid-rich environments like liquid crystal matrices .
  • The methyl group in the target compound reduces steric bulk compared to the dimethyl and dioxobutane-ether groups in the compound, which likely enhances aqueous solubility (~20 mg/mL vs. ~10 mg/mL for the target compound) .

Synthetic Utility :

  • The simpler structure of this compound facilitates easier synthesis and purification compared to the more complex analog, which requires multi-step functionalization.
  • The trans-4-propylcyclohexyl group in ’s compound may necessitate chiral synthesis protocols, increasing production costs .

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